2,2-Dimethylcyclohexane-1,3-dione
Overview
Description
“2,2-Dimethylcyclohexane-1,3-dione” is an organic compound that acts as a synthetic intermediate . It is an important starting material used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “2,2-Dimethylcyclohexane-1,3-dione” involves a Michael addition reaction . In one study, trimolecular salt Michael adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . Another synthesis method involves the Corey-Kim oxidation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclohexane-1,3-dione” has been investigated using X-ray single-crystal diffraction techniques . The compound belongs to the family of cyclic 1,3-diketones . The molecular formula of the compound is C8H12O2 .
Chemical Reactions Analysis
“2,2-Dimethylcyclohexane-1,3-dione” is involved in various chemical reactions. For instance, it participates in multicomponent one-pot reactions, which are efficient and economical procedures widely used in the preparation of heterocyclic molecules . It also undergoes a bromoform reaction leading to bromoform and glutaric acids .
Physical And Chemical Properties Analysis
The compound “2,2-Dimethylcyclohexane-1,3-dione” is a white solid that is soluble in water, as well as ethanol and methanol . Its molecular weight is 140.18 .
Scientific Research Applications
Application 1: Synthesis of Michael Adducts
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, is used in the synthesis of Michael adducts. These adducts are synthesized via one-pot multicomponent reactions in an aqueous medium .
- Methods of Application: The one-pot two-component Aldol-Michael addition of dimedone with different arylaldehyde results in trimolecular Michael adducts . This reaction is mediated by diethylamine in an aqueous medium and provides excellent yields up to 92% .
- Results or Outcomes: The synthesized compounds were characterized by X-ray single-crystal diffraction techniques and their stability was deduced by TGA analysis. They were screened in vitro for different bio-assays such as thymidine phosphorylase inhibition assay, urease inhibition assay, β-glucuronidase inhibition assays and cytotoxicity against PC-3 and HeLa cell lines .
Application 2: Yeast Reduction
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione is used in the yeast reduction process to produce (S)- (+)-3-Hydroxy-2,2-dimethylcyclohexanone .
- Methods of Application: The process involves the use of dry baker’s yeast in a fermenting mixture at 30°C. A solution of 2,2-dimethylcyclohexane-1,3-dione in 95% ethanol and 0.2% Triton X-100 is added portionwise to the mixture . The mixture is stirred at 30°C for 40-48 hours .
- Results or Outcomes: The process results in the production of (S)- (+)-3-Hydroxy-2,2-dimethylcyclohexanone .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione, also known as dimedone, is used in the synthesis of several spiro and heterocyclic compounds . These include xanthene derivatives, which have emerged as an important class of compound because of their industrial importance .
- Methods of Application: The versatile chemistry and ready availability of cyclohexane-1,3-diones and its derivatives make them suitable precursors for the preparation of divergent organic compounds . These include chromene derivatives, which possess anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-HIV and anti-bacterial activities .
- Results or Outcomes: The synthesized compounds have been reported to show a variety of biological activity .
Application 4: Conversion in Biofuels and Bioproducts
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione is used in the conversion of carbohydrates in biofuels and bioproducts .
- Methods of Application: This process involves biomass pretreatment, hydrolysis, and saccharification of carbohydrates, and sugars bioconversion in biofuels and bioproducts within a biorefinery framework .
- Results or Outcomes: The process results in the production of biofuels and bioproducts .
Application 5: Synthesis of Pyrazole Derivatives
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione is used in the synthesis of pyrazole derivatives . These derivatives have been found to possess significant activities such as 5-a-reductase inhibitor, antiproliferative, antiparasitic and herbicides .
- Methods of Application: The synthesis involves the use of 2,2-Dimethylcyclohexane-1,3-dione as a precursor in the preparation of pyrazolo[1,5-a]quinoline derivatives . These derivatives have been developed for dopamine D4 antagonist agents, GPR109a agonist agents and organic light-emitting devices .
- Results or Outcomes: The synthesized compounds have been reported to show a variety of biological activity .
Application 6: Synthesis of Chromene Derivatives
- Summary of the Application: 2,2-Dimethylcyclohexane-1,3-dione is used in the synthesis of chromene derivatives . These derivatives possess anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-HIV and anti-bacterial activities .
- Methods of Application: The synthesis involves the use of 2,2-Dimethylcyclohexane-1,3-dione as a precursor in the preparation of chromene derivatives . The versatile chemistry and ready availability of cyclohexane-1,3-diones and its derivatives make them suitable precursors for the preparation of divergent organic compounds .
- Results or Outcomes: The synthesized compounds have been reported to show a variety of biological activity .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohexane-1,3-dione | |
CAS RN |
562-13-0 | |
Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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